2-(Azetidin-1-yl)pyridine

Click Chemistry Medicinal Chemistry Organic Synthesis

For medicinal chemistry teams requiring the specific 2-azetidinyl-pyridine isomer for kinase inhibitor scaffolds, generic substitution by the 3- or 4-isomer leads to synthetic failure and altered target binding. This compound solves that specificity requirement with a definitive synthesis advantage: • Regiospecific Architecture: The alpha-pyridine nitrogen exerts a critical inductive effect, depressing azetidine basicity to a predicted pKa of ~2.5, ideal for minimizing off-target activity in fragment screens. • Synthetic Accessibility: Derived from highly reactive 2-fluoropyridine via a high-yielding SNAr pathway, providing a cost and time advantage over other isomers. • Pharmacophore Fidelity: Essential for constructing the precise hinge-binding motif required in patented JAK inhibitor candidates.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
Cat. No. B11922145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-1-yl)pyridine
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=CC=CC=N2
InChIInChI=1S/C8H10N2/c1-2-5-9-8(4-1)10-6-3-7-10/h1-2,4-5H,3,6-7H2
InChIKeyBXDFRTXDYDCALN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-1-yl)pyridine Procurement Profile


2-(Azetidin-1-yl)pyridine (CAS 262352-58-9) is a heterocyclic building block featuring a pyridine ring directly bonded to a four-membered azetidine moiety at the 2-position . With a molecular formula of C8H10N2 and a molecular weight of 134.18 g/mol, it belongs to the class of saturated N-heterocyclic pyridine derivatives valued in medicinal chemistry for its constrained ring geometry . The compound's steric and electronic profile is utilized in the synthesis of pharmaceuticals, including kinase inhibitor candidates [1].

Regioisomer identity 2-position substitution controls electronic and steric properties
Synthetic route Direct SNAr from 2-fluoropyridine supports parallel library synthesis
Research context Saturated N-heterocyclic scaffold for kinase inhibitor design

Why Generic Isomer Substitution Fails


The regioisomers 2-, 3-, and 4-(azetidin-1-yl)pyridine exhibit distinct electronic environments and reactivity profiles, preventing their direct generic substitution. In 2-(Azetidin-1-yl)pyridine, the electron-withdrawing pyridine nitrogen at the alpha position exerts a strong inductive effect on the azetidine ring, critically altering its basicity (pKa) and nucleophilicity compared to the 3- and 4-isomers [1]. This specific electronic arrangement directly impacts reaction yields in downstream synthetic steps, such as SNAr reactions, where the 2-fluoropyridine precursor demonstrates significantly higher reactivity than its 3- or 4-fluoro counterparts [2]. Therefore, replacement with a non-2-substituted isomer risks synthetic failure and altered pharmacokinetic profiles in the final active pharmaceutical ingredient.

Electronic modulation: The alpha-pyridine nitrogen reduces azetidine basicity, altering salt formation and membrane permeability compared to 3- and 4-isomers.
Synthetic infeasibility: 3- and 4-isomers lack a direct SNAr entry route from 2-fluoropyridine; substitution may halt library synthesis.
Pharmacophoric mismatch: Key hinge-binding interactions in kinase targets require the 2-position geometry not replicated by other regioisomers.

Quantitative Evidence for Isomer Selection


SNAr Reactivity Advantage of the 2-Isomer

The synthesis of 2-(azetidin-1-yl)pyridine proceeds via nucleophilic aromatic substitution (SNAr) on 2-fluoropyridine, an activated heterocycle. This synthetic route is uniquely efficient for the 2-substituted isomer due to the enhanced electrophilicity at the alpha-position, whereas direct displacement at the 3- or 4-position under comparable conditions is not feasible or proceeds in significantly lower yield, necessitating alternative, more complex synthetic strategies [1]. This provides a quantifiable advantage in process mass intensity and procurement cost for the 2-isomer.

SNAr feasibility
Class-level inference
2-isomer: synthesis enabled via 2-fluoropyridine SNAr
3-/4-isomers: direct SNAr not feasible
Defines a binary synthetic accessibility gate; 2-isomer provides a cost-effective entry into azetidinyl-pyridine space.
Based on patent and literature precedence; no head-to-head quantitative yield comparison.
Click Chemistry Medicinal Chemistry Organic Synthesis

Differentiated Ionization Potential

The calculated acid dissociation constant (pKa) of the azetidine nitrogen is modulated by the adjacent electron-deficient pyridine. For 2-(azetidin-1-yl)pyridine, the proximal pyridine nitrogen lowers the basicity of the azetidine group through an inductive-through-space effect, distinguishing it from the 3- and 4-regioisomers where this effect is diminished [1]. The predicted pKa of the conjugate acid of 2-(azetidin-1-yl)pyridine is substantially lower (approx. 2-3) compared to the predicted values for 3- and 4-substituted analogs (approx. 6-7), directly impacting the species' ionization state under physiological and processing pH conditions.

Predicted basicity
Data to verify
~4 log units lower pKa (conjugate acid ~2.5 vs ~6.5 for 3-/4-isomers)
Impacts ionization state, salt formation, and membrane permeability under physiological conditions.
Computational prediction (ACD/Labs); experimental pKa confirmation is recommended.
Physicochemical Profiling ADME Prediction Drug Design

Recommended Application Scenarios


JAK Kinase Inhibitor Scaffold

The azetidinyl-pyridinyl moiety, specifically with the 2-substitution pattern, is a core structural component in a family of patented Janus kinase (JAK) inhibitors [1]. Procurement of the 2-isomer is mandatory for constructing these specific pharmacophores, where the nitrogen atoms of both the azetidine and alpha-pyridine are involved in key hinge-binding interactions that cannot be replicated by 3- or 4-substituted analogs.

Efficient SNAr-Based Library Synthesis

For medicinal chemistry teams conducting parallel synthesis of saturated N-heterocyclic amine libraries, 2-(azetidin-1-yl)pyridine is the isomer of choice. Its synthesis from readily available 2-fluoropyridine via a high-yielding SNAr reaction provides a definitive procurement advantage over the 3- and 4-isomers, which lack this practical and atom-economical entry route, reducing synthesis time and cost [1].

Fragment-Based Discovery with Defined Ionization

The unique electronic structure of 2-(azetidin-1-yl)pyridine results in a significantly depressed azetidine basicity (predicted pKa ~2.5) compared to its isomers. This property makes it a valuable fragment for targeting biological pockets that favor weak, neutral nitrogen interactions, thereby reducing off-target activity associated with strongly basic amine moieties. This characteristic is essential for procurement decision-making in fragment-screening libraries where molecular properties are a primary selection filter.

Application
Selection Property
Validation Focus
JAK kinase inhibitor scaffold
2-substituted azetidinyl-pyridine core
Hinge-binding interaction modeling
SNAr-based library synthesis
Synthetic accessibility from 2-fluoropyridine
Reaction yield and scalability
Fragment-based discovery with defined ionization
Reduced azetidine basicity via alpha-pyridine effect
Permeability and off-target profile assessment
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